4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Description

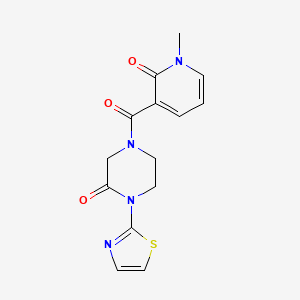

“4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” is a complex organic compound that features a combination of pyridine, thiazole, and piperazine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

4-(1-methyl-2-oxopyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-16-5-2-3-10(12(16)20)13(21)17-6-7-18(11(19)9-17)14-15-4-8-22-14/h2-5,8H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDZBNSVWAMRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

Introduction of the thiazole ring: The thiazole ring can be introduced via a condensation reaction with appropriate thioamide and α-haloketone.

Formation of the piperazine ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.

Coupling reactions: The final compound can be obtained by coupling the synthesized intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and piperazine structures exhibit notable antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal properties, making them suitable candidates for the development of new antimicrobial agents .

Anticancer Potential

Studies on similar compounds suggest that derivatives of dihydropyridine and thiazole may exhibit anticancer properties. The structural similarity to known anticancer agents allows for the exploration of this compound in cancer treatment protocols. Molecular docking studies have indicated favorable interactions with cancer-related targets, suggesting its potential as a lead compound for further development .

Neuropharmacological Effects

Compounds with piperazine and thiazole moieties are often investigated for their neuropharmacological effects. They may serve as potential candidates for the treatment of neurological disorders due to their ability to interact with neurotransmitter systems. Preliminary studies have shown some derivatives to exhibit anxiolytic and antidepressant-like effects in animal models .

Synthesis and Characterization

A study focused on synthesizing novel derivatives similar to 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one demonstrated successful synthesis through various chemical reactions involving piperazine and thiazole derivatives. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the structural integrity of the synthesized compounds .

Biological Assays

In vitro assays conducted on synthesized derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds were evaluated using standard antimicrobial susceptibility testing methods, revealing significant inhibitory effects compared to control groups .

Mechanism of Action

The mechanism of action of “4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” involves its interaction with specific molecular targets. These targets could include:

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

- 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazine

- 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperidin-2-one

Uniqueness

“4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a piperazine ring, a thiazole moiety, and a dihydropyridine carbonyl group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| Compound A | M. tuberculosis H37Ra | 1.35 |

| Compound B | M. tuberculosis H37Ra | 2.18 |

Anti-tubercular Activity

A study focusing on the design and synthesis of piperazine-based compounds highlighted the anti-tubercular potential of derivatives related to our compound. The most active analogs exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong efficacy against tuberculosis while maintaining low cytotoxicity on human embryonic kidney cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in bacterial metabolism and replication. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes necessary for bacterial cell wall synthesis.

- Receptor Modulation : It can modulate receptor activity that is crucial for bacterial survival.

Study on Antitubercular Agents

In a comprehensive study conducted by Zhou et al., several piperazine derivatives were synthesized and tested for their anti-tubercular properties. Among these, compounds with the thiazole moiety demonstrated enhanced activity against M. tuberculosis, suggesting that modifications at the piperazine position can significantly affect biological outcomes .

Cytotoxicity Assessment

In evaluating the safety profile of these compounds, it was found that the most active derivatives did not exhibit significant cytotoxicity in human cell lines at concentrations effective against M. tuberculosis. This is crucial for potential therapeutic applications .

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound likely involves multi-step reactions, such as coupling the thiazole ring to the piperazinone core followed by introducing the 1-methyl-2-oxo-dihydropyridine carbonyl moiety. Key steps may include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt for carbonyl linkage between the thiazole-piperazinone intermediate and the dihydropyridine fragment .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DMSO) and temperatures between 0–25°C may minimize side reactions .

- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures to isolate the product. Validate purity via HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry, particularly for the dihydropyridine and thiazole moieties .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- HPLC-PDA/MS : Assess purity and detect trace impurities (e.g., unreacted intermediates) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition thresholds .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products .

- Kinetic stability assays : Monitor hydrolysis (e.g., in pH 1.2–7.4 buffers) and oxidation (HO) susceptibility. Use LC-MS to track degradation pathways .

- Storage recommendations : Store in airtight containers at -20°C with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Fragment-based SAR : Synthesize analogs with modifications to the thiazole, piperazinone, or dihydropyridine moieties. Test in vitro activity (e.g., enzyme inhibition assays) .

- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) and CoMFA/CoMSIA to predict binding affinity to target proteins .

- In vivo efficacy : Employ randomized block designs with split-plot arrangements (e.g., dose-response studies in animal models) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out platform-specific artifacts .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables .

- Proteomic profiling : Use SILAC or TMT labeling to assess off-target interactions that may explain discrepancies .

Q. What strategies are recommended for studying the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Environmental simulation : Use OECD 307/308 guidelines to study aerobic/anaerobic degradation in soil/water systems. Monitor metabolites via LC-HRMS .

- Ecotoxicology assays : Evaluate acute/chronic toxicity in Daphnia magna or zebrafish embryos to assess ecological risks .

- Computational modeling : Apply EPI Suite or TEST software to predict biodegradation half-lives and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.